ethyl [(2E)-2-(3-iodobenzylidene)hydrazinyl](oxo)acetate
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Overview
Description
ETHYL {N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE is a complex organic compound that features an ester functional group This compound is of interest due to its unique chemical structure, which includes an iodophenyl group and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL {N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE typically involves the condensation of ethyl formate with a hydrazine derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL {N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the iodophenyl group, using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL {N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which ETHYL {N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE exerts its effects involves interactions with specific molecular targets. The iodophenyl group can participate in halogen bonding, while the hydrazinecarbonyl moiety can form hydrogen bonds and coordinate with metal ions. These interactions can modulate biological pathways and chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- ETHYL {N’-[(E)-(3-FLUOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE
- ETHYL {N’-[(E)-(3-CHLOROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE
Uniqueness
ETHYL {N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}FORMATE is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and potential for halogen bonding. This makes it particularly valuable in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C11H11IN2O3 |
---|---|
Molecular Weight |
346.12 g/mol |
IUPAC Name |
ethyl 2-[(2E)-2-[(3-iodophenyl)methylidene]hydrazinyl]-2-oxoacetate |
InChI |
InChI=1S/C11H11IN2O3/c1-2-17-11(16)10(15)14-13-7-8-4-3-5-9(12)6-8/h3-7H,2H2,1H3,(H,14,15)/b13-7+ |
InChI Key |
ZSMMCGLPLLBSMI-NTUHNPAUSA-N |
Isomeric SMILES |
CCOC(=O)C(=O)N/N=C/C1=CC(=CC=C1)I |
Canonical SMILES |
CCOC(=O)C(=O)NN=CC1=CC(=CC=C1)I |
Origin of Product |
United States |
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